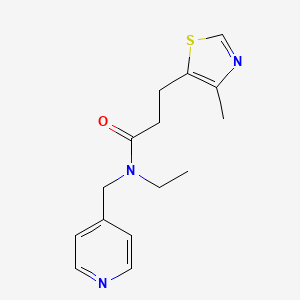

N-ethyl-3-(4-methyl-1,3-thiazol-5-yl)-N-(4-pyridinylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-3-(4-methyl-1,3-thiazol-5-yl)-N-(4-pyridinylmethyl)propanamide often involves multi-step processes starting from basic heterocyclic compounds. For instance, a study by Abbasi et al. (2020) describes the synthesis of bi-heterocyclic propanamides, which share structural similarities, through S-substitution and the use of electrophiles in a basic aqueous medium (Abbasi et al., 2020). Another relevant synthesis approach involves using bromine as a cyclic reagent to yield complex compounds with significant herbicidal activity, as detailed by Liu and colleagues (2007) (Liu et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds like N-ethyl-3-(4-methyl-1,3-thiazol-5-yl)-N-(4-pyridinylmethyl)propanamide is characterized by the presence of multiple heterocyclic rings, which are crucial for their biological activity. Spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS are typically employed to confirm the structures of these compounds, as demonstrated in the study by Abbasi et al. (2020) (Abbasi et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-ethyl-3-(4-methyl-1,3-thiazol-5-yl)-N-(4-pyridinylmethyl)propanamide derivatives is influenced by their functional groups and molecular structure. For example, the presence of a thiazole ring can impart specific reactivity patterns, such as nucleophilic substitution reactions. The study by Manolov, Ivanov, and Bojilov (2021) on a related compound showcases the synthesis and characterization through various spectral data, highlighting the compound's reactivity (Manolov et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined through techniques like X-ray crystallography. The study by Liu et al. (2007) provides insights into the crystal structure and herbicidal activity of a related compound, shedding light on its physical characteristics (Liu et al., 2007).

Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis Approaches

Thiazolo[3,2-a]pyridines, which share structural similarities with N-ethyl-3-(4-methyl-1,3-thiazol-5-yl)-N-(4-pyridinylmethyl)propanamide, have been synthesized using a one-pot multicomponent approach, demonstrating high yields and efficiency. This method's versatility allows for the creation of compounds with potential applications in medicinal chemistry, including anticancer activities (Altuğ et al., 2011).

Advances in Organic Synthesis

Research on carboxamides has led to the development of novel synthetic routes, producing β-substituted-α,β-unsaturated amides. Such methodologies enhance the toolkit for organic chemists, enabling the design of complex molecules for various applications, including drug discovery and material science (Katritzky et al., 1993).

Material Science and Coordination Chemistry

In the realm of coordination chemistry, the design of novel nickel(II) complexes with thiocyanato-bridging leads to materials exhibiting metamagnetic properties. These findings open new avenues for developing magnetic materials with potential applications in data storage and quantum computing (Chattopadhyay et al., 2007).

Microwave-Assisted Organic Synthesis

The microwave-assisted synthesis of novel thiazolo and pyrido derivatives showcases the efficiency of modern synthetic techniques. These compounds, with improved yields and reduced reaction times, have potential applications in pharmaceuticals and agrochemicals (Faty et al., 2011).

Eigenschaften

IUPAC Name |

N-ethyl-3-(4-methyl-1,3-thiazol-5-yl)-N-(pyridin-4-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-3-18(10-13-6-8-16-9-7-13)15(19)5-4-14-12(2)17-11-20-14/h6-9,11H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAWIPKLGKTBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)CCC2=C(N=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-(4-methyl-1,3-thiazol-5-yl)-N-(4-pyridinylmethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)

![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)

![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)